molecular formula C23H36N8O9 B14188938 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911485-37-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B14188938
CAS No.: 911485-37-5
M. Wt: 568.6 g/mol
InChI Key: LIEGGDYYDMRDEH-QAETUUGQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-serine, glycine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving a series of deprotection and coupling steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific amino acid sequence and the presence of multiple functional groups. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions.

Properties

CAS No.

911485-37-5

Molecular Formula

C23H36N8O9

Molecular Weight

568.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H36N8O9/c24-14(2-1-7-27-23(25)26)19(36)30-17(11-33)21(38)31-16(10-32)20(37)28-9-18(35)29-15(22(39)40)8-12-3-5-13(34)6-4-12/h3-6,14-17,32-34H,1-2,7-11,24H2,(H,28,37)(H,29,35)(H,30,36)(H,31,38)(H,39,40)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1

InChI Key

LIEGGDYYDMRDEH-QAETUUGQSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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